amino}propanoic acid CAS No. 948884-31-9](/img/structure/B6353493.png)

3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

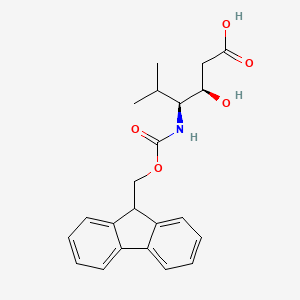

“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure analysis of “3-{(t-Butoxy)carbonylamino}propanoic acid” is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{(t-Butoxy)carbonylamino}propanoic acid” are not available in the current resources .Aplicaciones Científicas De Investigación

Dipeptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group. Boc-protected amino acid ionic liquids, derived from compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid, have been utilized as starting materials in dipeptide synthesis. This method enhances amide bond formation without the need for additional bases, yielding dipeptides efficiently .

Organic Synthesis Medium

Boc-protected amino acid ionic liquids serve as efficient reactants and reaction media in organic synthesis. Their protected side chains and N-terminus prevent unwanted reactions, making them suitable for selective and multistep organic synthesis .

Synthesis of Triazole Derivatives

Compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid are used in the synthesis of racemic triazole derivatives, which are important in the development of new pharmaceuticals due to their wide spectrum of biological activities .

Structural Biology

In structural biology, Boc-protected amino acids are essential for peptide synthesis. They allow for the introduction of specific amino acids into peptide chains without interference from reactive side groups .

Drug Development

The Boc group is instrumental in drug development, particularly in the early stages of synthesizing drug candidates. It allows for the protection of amino groups during the synthesis of complex molecules .

Agricultural Chemicals

Boc-protected amino acids are also used in the synthesis of agricultural chemicals. The protection strategy enables the creation of compounds that can act as potent fungicides, herbicides, and insecticides .

Biologically Active Compounds

The synthesis of biologically active compounds, such as anticancer, antiviral, and antibacterial agents, often requires the use of Boc-protected intermediates to ensure selectivity and efficiency in the synthesis process .

Chemical Research and Education

In chemical research and education, Boc-protected amino acids like 3-{(t-Butoxy)carbonylamino}propanoic acid are used to demonstrate synthetic techniques and to study reaction mechanisms. They are valuable tools for teaching advanced organic chemistry concepts .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBRAFGPHSCUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

amino}propanoic acid](/img/structure/B6353440.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)

amino}propanoic acid](/img/structure/B6353489.png)

amino}propanoic acid](/img/structure/B6353506.png)

amino}propanoic acid](/img/structure/B6353514.png)